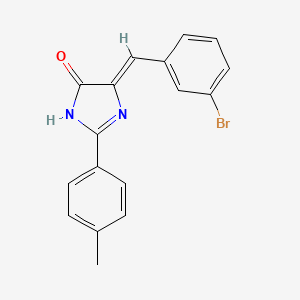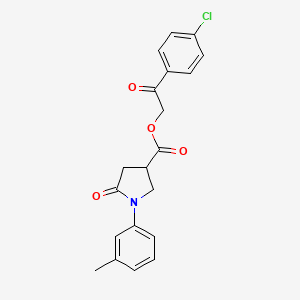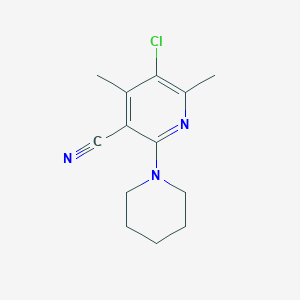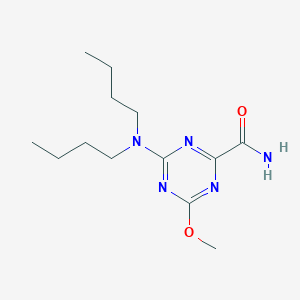![molecular formula C19H24N2O5S B11080433 3-[bis(2-methoxyethyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B11080433.png)
3-[bis(2-methoxyethyl)sulfamoyl]-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[bis(2-methoxyethyl)sulfamoyl]-N-phenylbenzamide is a chemical compound known for its potential pharmaceutical applications. It is characterized by its complex structure, which includes a benzamide core substituted with a bis(2-methoxyethyl)sulfamoyl group and a phenyl group. This compound has been studied for its inhibitory effects on certain biological targets, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[bis(2-methoxyethyl)sulfamoyl]-N-phenylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Sulfamoyl Intermediate: The reaction begins with the preparation of the sulfamoyl intermediate by reacting 2-methoxyethanol with sulfuryl chloride in the presence of a base such as pyridine.
Coupling with Benzamide: The sulfamoyl intermediate is then coupled with N-phenylbenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[bis(2-methoxyethyl)sulfamoyl]-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-[bis(2-methoxyethyl)sulfamoyl]-N-phenylbenzamide has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its inhibitory effects on enzymes and proteins, particularly those involved in metabolic pathways.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[bis(2-methoxyethyl)sulfamoyl]-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various biological pathways. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting tumor growth.
Comparison with Similar Compounds
Similar Compounds
- 3-[bis(2-methoxyethyl)sulfamoyl]benzoic acid
- N-phenylsulfonamide derivatives
- Benzamide analogs
Uniqueness
3-[bis(2-methoxyethyl)sulfamoyl]-N-phenylbenzamide stands out due to its unique combination of a sulfamoyl group and a benzamide core, which imparts specific inhibitory properties. Compared to similar compounds, it may offer enhanced potency and selectivity for certain biological targets, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C19H24N2O5S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-[bis(2-methoxyethyl)sulfamoyl]-N-phenylbenzamide |
InChI |
InChI=1S/C19H24N2O5S/c1-25-13-11-21(12-14-26-2)27(23,24)18-10-6-7-16(15-18)19(22)20-17-8-4-3-5-9-17/h3-10,15H,11-14H2,1-2H3,(H,20,22) |
InChI Key |
MAOKJPFBAROPPQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3'-Hexane-1,6-diylbis(4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one)](/img/structure/B11080356.png)
![5-(3-fluorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11080370.png)

![N-Allyl-4-(4-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide](/img/structure/B11080383.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}prop-2-enenitrile](/img/structure/B11080391.png)
![6-Tert-butyl-3-[(5-chloro-2-methylphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11080396.png)

![N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11080402.png)

![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enamide](/img/structure/B11080419.png)
![1,4,5,7-Tetramethylfuro[3,4-d]pyridazine](/img/structure/B11080423.png)
![1,4-Bis(dibenzo[b,d]furan-2-ylsulfonyl)-2-methylpiperazine](/img/structure/B11080426.png)

